1,2-Diiodobiphenylene

Description

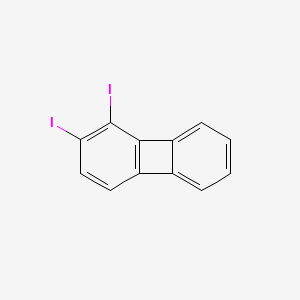

1,2-Diiodobiphenylene is a halogenated aromatic compound characterized by a biphenylene core with iodine substituents at the 1 and 2 positions. Iodine’s large atomic radius and polarizability significantly influence molecular geometry, reactivity, and intermolecular interactions, distinguishing it from chlorinated or non-halogenated analogs .

Properties

CAS No. |

144192-96-1 |

|---|---|

Molecular Formula |

C12H6I2 |

Molecular Weight |

403.98 g/mol |

IUPAC Name |

1,2-diiodobiphenylene |

InChI |

InChI=1S/C12H6I2/c13-10-6-5-9-7-3-1-2-4-8(7)11(9)12(10)14/h1-6H |

InChI Key |

LVPFVPYKKYGXJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C(=C(C=C3)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodobiphenylene can be synthesized through a series of halogenation reactions. One common method involves the use of iodine and a suitable catalyst to introduce iodine atoms into the biphenylene ring. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective iodination of the biphenylene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodobiphenylene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecular structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dichloromethane or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.

Major Products Formed:

Substitution Reactions: Products include various substituted biphenylene derivatives.

Oxidation and Reduction Reactions: Products range from oxidized biphenylene compounds to reduced biphenylene derivatives.

Coupling Reactions: Complex polycyclic structures are formed, which can be used in advanced material science applications.

Scientific Research Applications

1,2-Diiodobiphenylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.

Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 1,2-diiodobiphenylene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, leading to the formation of new chemical bonds and the alteration of molecular structures. The compound’s molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

4,5-Diiodo-1,2-benzenediol (C₆H₄I₂(OH)₂)

- Structure : A diiodinated benzene ring with hydroxyl (-OH) groups at 1,2 positions and iodine at 4,5 positions.

- Key Differences :

- Molecular Weight : 389.89 g/mol (vs. ~330 g/mol for this compound, estimated).

1,2-Dichloro-3-iodobenzene (C₆H₃Cl₂I)

- Structure : A benzene ring with chlorine at 1,2 positions and iodine at 3.

- Key Differences :

Optimized Geometries of Halogenated Compounds

Computational studies on halogenated terphenyls () reveal that iodine substitution increases bond lengths (C-I ≈ 2.10 Å) compared to C-Cl (1.74 Å) and C-H (1.09 Å). This steric bulk impacts packing efficiency in solid-state structures, a critical factor in material science applications .

Reactivity and Functional Comparisons

Electrophilic Substitution

- Iodine’s strong electron-withdrawing nature deactivates aromatic rings toward electrophilic attack. In this compound, this effect is compounded by the biphenylene system’s inherent strain, reducing reactivity compared to mono-iodinated analogs like 1,2-Dichloro-3-iodobenzene .

- Example : Sulfonation or nitration reactions occur at slower rates in diiodo compounds compared to chlorinated counterparts.

Chelation and Coordination Chemistry

The iodine atoms’ polarizability enables weak interactions with soft metal centers (e.g., Pd, Pt), contrasting with 1,2-chelating amines (), which form stronger dative bonds via nitrogen lone pairs .

Table 1: Comparative Properties of Halogenated Aromatics

| Property | This compound | 4,5-Diiodo-1,2-benzenediol | 1,2-Dichloro-3-iodobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~330 (estimated) | 389.89 | 272.90 |

| Halogen Substituents | I (1,2) | I (4,5), -OH (1,2) | Cl (1,2), I (3) |

| C-X Bond Length (Å) | ~2.10 | ~2.10 | Cl: 1.74; I: 2.10 |

| Key Reactivity | Low electrophilic substitution | Hydrogen bonding, metal coordination | Polarized electrophilic sites |

Key Insights:

- Steric Effects : Iodine’s bulkiness in this compound may hinder crystallization, whereas smaller halogens (e.g., Cl) allow denser packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.